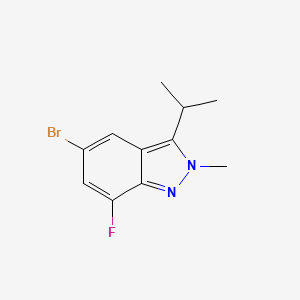
B-(5-ethoxy-2-thienyl)Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(5-ethoxy-2-thienyl)Boronic acid is an organoboron compound that features a boronic acid functional group attached to a 5-ethoxy-2-thienyl moiety. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of the boronic acid group allows it to act as a versatile intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(5-ethoxy-2-thienyl)Boronic acid typically involves the borylation of 5-ethoxy-2-thiophene. One common method is the palladium-catalyzed borylation reaction, where 5-ethoxy-2-thiophene is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: B-(5-ethoxy-2-thienyl)Boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives.
Oxidation: Alcohols or ketones.
Reduction: Borane or boronate esters.
Wissenschaftliche Forschungsanwendungen
B-(5-ethoxy-2-thienyl)Boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of B-(5-ethoxy-2-thienyl)Boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the 5-ethoxy-2-thienyl moiety to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
B-(5-ethoxy-2-thienyl)Boronic acid can be compared with other boronic acids, such as:
2-Thienylboronic acid: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but has different electronic properties due to the phenyl group.
4-Formylphenylboronic acid: Contains a formyl group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its ethoxy-substituted thiophene ring, which imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C6H9BO3S |
|---|---|
Molekulargewicht |
172.01 g/mol |
IUPAC-Name |
(5-ethoxythiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI-Schlüssel |
AOZXRMREUQBUPL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)





